
1-(Sec-butylamino)-3-(2,3-dihydro-1H-inden-5-yloxy)propan-2-OL
Vue d'ensemble
Description
1-(Sec-butylamino)-3-(2,3-dihydro-1H-inden-5-yloxy)propan-2-OL is a useful research compound. Its molecular formula is C16H25NO2 and its molecular weight is 263.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(Sec-butylamino)-3-(2,3-dihydro-1H-inden-5-yloxy)propan-2-OL, also known as blinatumomab, is a bispecific T-cell engager (BiTE) designed to target specific proteins on the surface of B-lymphocytes and T cells. This compound has garnered attention for its potential therapeutic applications in treating B-cell malignancies. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant research findings.
Molecular Characteristics
- Molecular Formula : C₁₆H₂₆ClNO₂
- Molecular Weight : Approximately 299.84 g/mol
- CAS Number : 474092-48-3
The compound features a sec-butylamino group, a dihydro-indenyl moiety, and a propanol backbone. This unique structure contributes to its specific biological interactions and pharmacological effects.
Structural Comparison
Compound Name | Structure Features | Unique Aspects |
---|---|---|
1-(Butylamino)-3-(indol-5-yloxy)-2-propanol | Indole instead of dihydro-indene | Different aromatic system may affect receptor binding |
1-(Cyclohexylamino)-3-(2,3-dihydro-1H-indene-5-yloxy)-2-propanol | Cyclohexyl substituent | Bulkier structure may influence bioavailability |
1-(Isopropylamino)-3-(naphthalen-5-yloxy)-2-propanol | Naphthalene instead of dihydro-indene | Larger aromatic system potentially alters activity profile |
Blinatumomab operates by binding to CD19 on B cells and CD3 on T cells, effectively bridging these two cell types. This proximity activates the T cells, prompting them to target and destroy the malignant B cells. The mechanism highlights the compound's role in immunotherapy, particularly in hematological cancers.
Pharmacological Effects
Research indicates that this compound exhibits significant biological activity against various B-cell malignancies. Its efficacy has been demonstrated in clinical settings for conditions such as:
- Acute Lymphoblastic Leukemia (ALL)
- Non-Hodgkin Lymphoma (NHL)
Clinical Studies
Several clinical trials have assessed the safety and efficacy of blinatumomab:
-
Phase II Study in ALL :
- Objective : Evaluate response rates in patients with relapsed/refractory ALL.
- Findings : High rates of complete remission were observed, with a manageable safety profile.
-
Combination Therapy Trials :
- Objective : Assess the impact of combining blinatumomab with other therapeutic agents.
- Results : Enhanced efficacy noted when used alongside traditional chemotherapeutics.
Case Studies
A notable case involved a patient with refractory ALL who achieved complete remission after treatment with blinatumomab. The patient's response was characterized by rapid reduction in leukemic blasts and restoration of normal hematopoiesis.
Safety Profile
While blinatumomab has shown promise, it is associated with certain adverse effects:
- Cytokine Release Syndrome (CRS)
- Neurological events (e.g., seizures)
Monitoring and management strategies are essential to mitigate these risks during treatment.
Propriétés
IUPAC Name |
1-(butan-2-ylamino)-3-(2,3-dihydro-1H-inden-5-yloxy)propan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2/c1-3-12(2)17-10-15(18)11-19-16-8-7-13-5-4-6-14(13)9-16/h7-9,12,15,17-18H,3-6,10-11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAOWVIDVMXHSEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC(COC1=CC2=C(CCC2)C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40407594 | |
Record name | 1-[(Butan-2-yl)amino]-3-[(2,3-dihydro-1H-inden-5-yl)oxy]propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40407594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
792182-08-2 | |
Record name | 1-[(Butan-2-yl)amino]-3-[(2,3-dihydro-1H-inden-5-yl)oxy]propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40407594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.